molecular formula C5H11NO2 B15321325 4-Amino-1-methoxybutan-2-one

4-Amino-1-methoxybutan-2-one

Cat. No.: B15321325
M. Wt: 117.15 g/mol
InChI Key: ZKAAOEDZFOQMGM-UHFFFAOYSA-N
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Description

4-Amino-1-methoxybutan-2-one (IUPAC name: this compound) is a branched organic compound featuring a ketone group at position 2, a methoxy group at position 1, and an amino group at position 4 on a four-carbon chain. Its structural analogs, such as 4-methoxy-4-methylpentan-1-amine hydrochloride and 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, offer insights into comparative functional group behavior and synthetic strategies .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-1-methoxybutan-2-one

InChI

InChI=1S/C5H11NO2/c1-8-4-5(7)2-3-6/h2-4,6H2,1H3

InChI Key

ZKAAOEDZFOQMGM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CCN

Origin of Product

United States

Scientific Research Applications

4-Amino-1-methoxybutan-2-one has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4-Amino-1-methoxybutan-2-one is similar to other compounds such as 4-amino-1-methoxybutan-2-ol and 1-amino-4-methoxybutan-2-ol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Amino-1-methoxybutan-2-one with two structurally related compounds from the provided evidence:

Parameter This compound 4-Methoxy-4-methylpentan-1-amine Hydrochloride 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
Molecular Formula C₅H₁₁NO₂ (inferred) C₁₄H₂₂ClNO C₉H₂₁NO₃
Functional Groups Ketone, methoxy, primary amine Tertiary amine, methoxy, methyl Primary alcohol, methoxyethoxy, secondary amine
Key Structural Features Branched chain with ketone and amino groups Pentan backbone with quaternary carbon and benzyl groups Extended ether chain and hydroxyl group
Synthetic Route Not available in provided evidence Alkylation using KH/MeI on a pentanol precursor Multi-step etherification and amination
Potential Applications Hypothesized: Drug intermediates, catalysts Pharmaceutical intermediates (e.g., amine derivatives) Surfactants, polymer additives

Key Findings from Comparative Analysis

Functional Group Reactivity: The ketone group in this compound distinguishes it from the other compounds, which lack carbonyl functionality. This group may enhance its electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) that are absent in the compared amines and alcohols . The methoxy group is common across all three compounds but positioned differently. In 4-methoxy-4-methylpentan-1-amine, the methoxy group stabilizes the adjacent quaternary carbon, while in this compound, it may influence solubility and steric effects.

In contrast, 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol requires ether chain elongation, a multi-step process that increases synthetic complexity .

Physicochemical Properties: The amino-alcohol structure of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol suggests high water solubility due to hydrogen bonding from the hydroxyl group, whereas this compound’s ketone may reduce polarity compared to its amine counterparts.

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